2,5-Furandimethanol
Overview
Description
2,5-Furandimethanol is a promising diol derived from renewable resources. It is synthesized from 5-hydroxymethylfurfural, a versatile platform chemical obtained from the dehydration of carbohydrates such as glucose and fructose .
Mechanism of Action
Target of Action
The primary target of 2,5-Furandimethanol (FDM) is 5-Hydroxymethylfurfural (HMF) . HMF is a versatile platform chemical derived from the dehydration of renewable carbohydrates, typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides .
Mode of Action
FDM is produced traditionally via hydrogenation of HMF . The hydrogenation process is catalyzed by nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, and sodium amalgam, under high temperatures and high hydrogen pressure . In an aqueous environment, hydrogenation in the presence of a copper or platinum catalyst gives this compound as the main product .
Biochemical Pathways
The production of FDM involves the catalytic conversion of cellulose, glucose, and fructose to HMF . HMF, which contains an active furan ring, aldehyde group, and hydroxymethyl group, can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination . The selective reduction of HMF provides several valuable products, including FDM .
Pharmacokinetics
The production process of fdm from raw sugars, especially polysaccharides, is highly desirable due to the costly separation process and the unstable nature of hmf . Under optimal conditions, approximately 60% FDM yield together with full glucose conversion can be achieved .
Result of Action
FDM is a promising diol that can be further converted towards fine chemicals, liquid fuels, and polymer materials . It has a wide range of applications, including use as a solvent, softener, humectant, binder, surfactant, synthetic plasticizer, and more . It can also serve as a monomer for synthesizing polyester, polyurethane, and other polymeric materials .
Biochemical Analysis
Biochemical Properties
2,5-Furandimethanol has the properties of a dihydric alcohol . It can undergo various chemical reactions such as esterification, alkoxylation, glycidyl etherification, cyanoethylation, etherification, urea alkylation, and resination .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reduction from 5-hydroxymethylfurfural (HMF). This process is catalyzed by various catalysts, including NiCl2, N-doped carbon confined cobalt (Co–NC), and formic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound can be produced from glucose and di/polysaccharides in a one-pot production process . Under optimal conditions, approximately 60% yield of this compound can be achieved .
Metabolic Pathways
This compound is involved in the metabolic pathway of the conversion of cellulose, glucose, and fructose to 5-hydroxymethylfurfural (HMF) . HMF can then be further converted into a number of useful chemicals, including this compound, via hydrogenation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Furandimethanol is traditionally produced via the hydrogenation of 5-hydroxymethylfurfural. This process involves the reduction of the aldehyde and hydroxymethyl groups while retaining the furan ring . Various catalytic systems have been developed for this purpose, including nickel chloride combined with formic acid and cobalt-nitrogen-doped carbon . The optimal conditions for this reaction typically involve temperatures around 160°C and reaction times of approximately 6 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process that directly converts raw sugars, such as glucose and polysaccharides, into the desired product . This method is advantageous as it bypasses the costly separation processes associated with 5-hydroxymethylfurfural and utilizes inexpensive raw materials .
Chemical Reactions Analysis
Types of Reactions: 2,5-Furandimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Major Products:
Oxidation: 2,5-Furandicarboxylic acid
Reduction: Tetrahydrofuran derivatives
Substitution: Ethers and esters
Scientific Research Applications
2,5-Furandimethanol has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
2,5-Furandimethanol is unique due to its dual hydroxyl groups and furan ring structure, which confer distinct reactivity and versatility. Similar compounds include:
2,5-Dimethylfuran: Used as a biofuel and solvent.
2,5-Dimethyltetrahydrofuran: Utilized in the production of polymers and as a solvent.
5-Methylfurfural: An intermediate in the synthesis of fine chemicals.
These compounds share some similarities in their chemical structures and reactivity but differ in their specific applications and properties .
Properties
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLRVRBSNLHVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062036 | |
Record name | 2,5-Furandimethanol | |
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Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,5-Furandimethanol | |
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CAS No. |
1883-75-6 | |
Record name | 2,5-Furandimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Bis(hydroxymethyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883756 | |
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Record name | 2,5-FURANDIMETHANOL | |
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Record name | 2,5-FURANDIMETHANOL | |
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Record name | 2,5-Furandimethanol | |
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Record name | 2,5-Furandimethanol | |
Source | EPA DSSTox | |
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Record name | Furan-2,5-diyldimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.950 | |
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Record name | 2,5-FURANDIMETHANOL | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main routes for synthesizing FDM?
A1: FDM is primarily synthesized via the catalytic hydrogenation of HMF. This can be achieved through various methods, including:
- Direct conversion from carbohydrates: Researchers have developed one-pot systems using niobic acid and hydrophobic ruthenium catalysts to directly obtain FDM from various carbohydrates, including fructose, glucose, and polysaccharides. [] This approach simplifies the process and avoids the isolation of HMF.
- Biphasic systems: Employing a water/cyclohexane biphasic system with a hydrophobic Ru/SiO2 catalyst allows for continuous hydrogenation of HMF to FDM. [] The choice of acid catalyst significantly influences the selectivity towards FDM in this system.
- Cannizzaro reaction: A novel method utilizes the Cannizzaro reaction with 5-HMF to produce FDM without requiring additional oxidants, reducing agents, or expensive metal catalysts. []
- Copper-doped porous metal oxides: These catalysts, particularly Cu-doped Mg-Al oxides, offer tunable selectivity towards FDM or 2,5-dimethylfuran (DMF) depending on the reaction temperature. [] Addition of a ruthenium dopant further improves the catalytic activity.
- Copper-zinc nanoalloys: These robust, precious-metal-free catalysts demonstrate high selectivity in converting HMF to FDM at milder temperatures (95% selectivity). [] At higher temperatures, the selectivity shifts towards DMF.
- Co-catalyzed systems: Formic acid, along with heterogeneous Co catalysts, can be employed for the one-pot production of FDM from fructose. []
Q2: What are the advantages of using 5-acetoxymethylfurfural (AMF) as an alternative precursor to HMF for FDM synthesis?
A2: AMF, with its less hydrophilic acetoxymethyl group, offers advantages over HMF in terms of isolation and purification, leading to higher purity (up to 99.9%). [] AMF can be readily synthesized from CMF or directly from biomass and subsequently transformed into FDM, FDCA, and HFA with high yields.
Q3: Can microorganisms play a role in FDM production?
A3: Yes, certain microorganisms can convert HMF to FDM. For instance, Klebsiella oxytoca can convert over 70% of HMF to FDM during fermentation. [] Research also explores the use of coconut water as a medium for the biocatalytic reduction of HMF to FDM. []
Q4: What are the potential applications of FDM?
A4: FDM is a versatile platform chemical with potential applications in various fields:
- Monomer for polymers: FDM can serve as a monomer for synthesizing bio-based polyimides, offering a sustainable alternative to petroleum-based counterparts. [] Although the resulting polyimide films exhibit slight brittleness due to the furan ring's lower rigidity compared to benzene, they demonstrate excellent thermal stability and smooth surfaces, making them promising for various applications.
- Precursor for other chemicals: FDM can be further converted into valuable chemicals, including 2,5-furandicarboxylic acid (FDCA), which is a precursor for bio-based polymers like polyethylene furanoate (PEF). []
- Epoxy resin component: FDM is used to synthesize bio-based epoxy monomers like 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), which can be further modified via Diels-Alder reactions to enhance the toughness of the resulting epoxy resins. [] This approach enables the development of sustainable and high-performance epoxy materials.
Q5: What factors influence the selectivity of HMF hydrogenation towards FDM?
A5: Several factors affect the selectivity:
- Catalyst composition: Bimetallic catalysts, like Ni-Fe/CNT, demonstrate high selectivity towards FDM or DMF depending on the reaction temperature. [] The presence of Ni-Fe alloy species is crucial for selective C-O bond cleavage, promoting FDM formation.
- Reaction temperature: Lower temperatures favor selective FDM formation, while higher temperatures shift the selectivity towards DMF. [, ]
- Solvent: The use of specific solvents, such as ethanol, can enhance the selectivity towards FDM. []
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